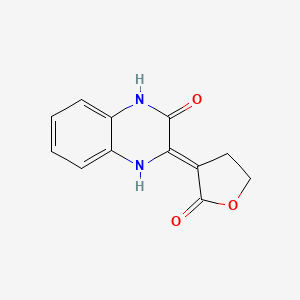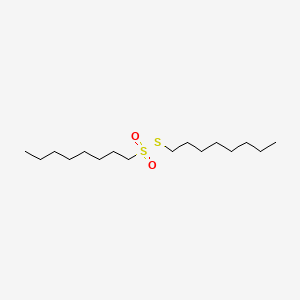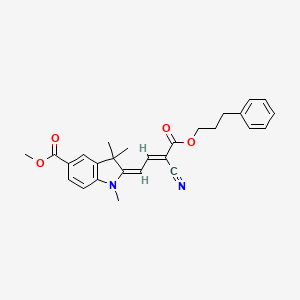
1H-Indole-5-carboxylic acid, 2-(3-cyano-4-oxo-4-(3-phenylpropoxy)-2-butenylidene)-2,3-dihydro-1,3,3-trimethyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline-delta2,gamma-crotonate is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
The synthesis of 5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline-delta2,gamma-crotonate involves several steps. The starting materials typically include 1H-Indole-5-carboxylic acid and 3-phenylpropyl bromide. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution and subsequent cyclization to form the desired product .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide (NaOMe).
Hydrolysis: Acidic or basic hydrolysis can break down the ester group to form the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline-delta2,gamma-crotonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes and pigments due to its unique chromophoric properties.
Wirkmechanismus
The mechanism of action of 5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline-delta2,gamma-crotonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The cyano group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline: Lacks the delta2,gamma-crotonate moiety.
3-Phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline: Lacks the 5-Methyl group.
5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline-delta2,gamma-crotonate:
These comparisons highlight the uniqueness of 5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline-delta2,gamma-crotonate, particularly its diverse functional groups that contribute to its wide range of applications.
Eigenschaften
CAS-Nummer |
7064-71-3 |
|---|---|
Molekularformel |
C27H28N2O4 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
methyl (2E)-2-[(E)-3-cyano-4-oxo-4-(3-phenylpropoxy)but-2-enylidene]-1,3,3-trimethylindole-5-carboxylate |
InChI |
InChI=1S/C27H28N2O4/c1-27(2)22-17-20(25(30)32-4)12-14-23(22)29(3)24(27)15-13-21(18-28)26(31)33-16-8-11-19-9-6-5-7-10-19/h5-7,9-10,12-15,17H,8,11,16H2,1-4H3/b21-13+,24-15+ |
InChI-Schlüssel |
PTQRSTLQMHJFDC-VIAAJXJMSA-N |
Isomerische SMILES |
CC\1(C2=C(C=CC(=C2)C(=O)OC)N(/C1=C/C=C(\C#N)/C(=O)OCCCC3=CC=CC=C3)C)C |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)C(=O)OC)N(C1=CC=C(C#N)C(=O)OCCCC3=CC=CC=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



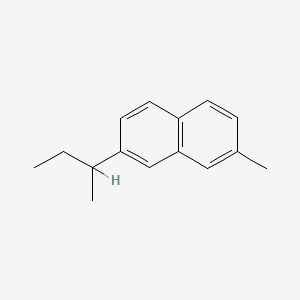
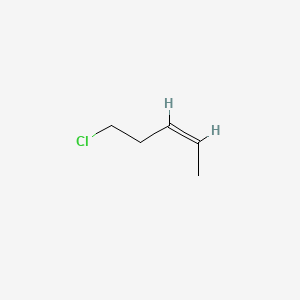
![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
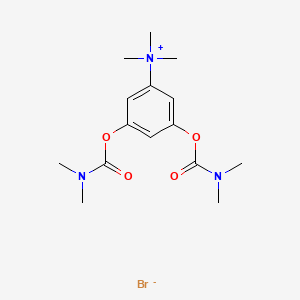
![3H-Indolium, 2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13768031.png)
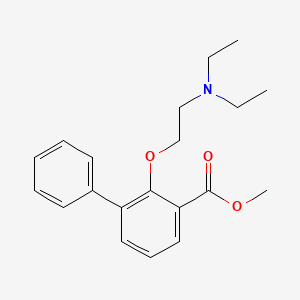
![N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B13768038.png)
![7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B13768041.png)
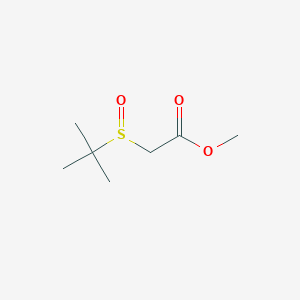
![1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]-](/img/structure/B13768046.png)
